molecular formula C19H20FN3O2S B11269385 N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11269385
M. Wt: 373.4 g/mol
InChI Key: ZAVQCBKBQDAYKF-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzyl group, a fluorophenyl group, and a pyrazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Benzylation and Fluorination: The final steps involve the introduction of the benzyl and fluorophenyl groups. This can be done through nucleophilic substitution reactions using benzyl halides and fluorobenzenes under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Pharmacology: The compound is used in the development of new therapeutic agents, including anti-inflammatory and anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-4-sulfonamide
  • N-benzyl-1-(4-chlorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
  • N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-3-sulfonamide

Uniqueness

N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain biological targets, while the sulfonamide group contributes to its solubility and stability.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-benzyl-1-(4-fluorophenyl)-N,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H20FN3O2S/c1-14-19(15(2)23(21-14)18-11-9-17(20)10-12-18)26(24,25)22(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3

InChI Key

ZAVQCBKBQDAYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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